molecular formula C8H8BrNO B6157277 1-(6-bromopyridin-2-yl)cyclopropan-1-ol CAS No. 1935447-35-0

1-(6-bromopyridin-2-yl)cyclopropan-1-ol

Cat. No.: B6157277
CAS No.: 1935447-35-0
M. Wt: 214.06 g/mol
InChI Key: UFWLBOHQQRWXPZ-UHFFFAOYSA-N
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Description

1-(6-bromopyridin-2-yl)cyclopropan-1-ol is a chemical compound of interest in various fields of scientific research and industry. It is characterized by the presence of a bromine atom attached to a pyridine ring, which is further connected to a cyclopropanol moiety. This unique structure imparts specific chemical and physical properties to the compound, making it valuable for various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(6-bromopyridin-2-yl)cyclopropan-1-ol typically involves the following steps:

    Bromination of Pyridine: The starting material, pyridine, undergoes bromination to introduce a bromine atom at the 6-position. This can be achieved using bromine or N-bromosuccinimide (NBS) in the presence of a suitable catalyst.

    Cyclopropanation: The brominated pyridine is then subjected to cyclopropanation.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. Advanced techniques such as continuous flow synthesis and automated reactors may be employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

1-(6-bromopyridin-2-yl)cyclopropan-1-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction of the compound can yield alcohols or amines, depending on the reducing agent used. Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: The bromine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), Chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), Sodium borohydride (NaBH4)

    Substitution: Sodium methoxide (NaOMe), Potassium tert-butoxide (KOtBu)

Major Products Formed

    Oxidation: Ketones, Aldehydes

    Reduction: Alcohols, Amines

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1-(6-bromopyridin-2-yl)cyclopropan-1-ol has diverse applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties. Researchers investigate its interactions with biological targets to develop new therapeutic agents.

    Medicine: It serves as a precursor for the development of pharmaceutical compounds. Its derivatives are explored for their potential use in treating various diseases.

    Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(6-bromopyridin-2-yl)cyclopropan-1-ol involves its interaction with specific molecular targets. The bromine atom and cyclopropanol moiety play crucial roles in its reactivity and binding affinity. The compound may interact with enzymes, receptors, or other biomolecules, leading to various biological effects. Detailed studies on its molecular targets and pathways are ongoing to elucidate its precise mechanism of action.

Comparison with Similar Compounds

Similar Compounds

  • 1-(6-chloropyridin-2-yl)cyclopropan-1-ol
  • 1-(6-fluoropyridin-2-yl)cyclopropan-1-ol
  • 1-(6-iodopyridin-2-yl)cyclopropan-1-ol

Uniqueness

1-(6-bromopyridin-2-yl)cyclopropan-1-ol is unique due to the presence of the bromine atom, which imparts specific reactivity and properties. Compared to its chloro, fluoro, and iodo analogs, the bromine derivative exhibits distinct chemical behavior, making it valuable for specific applications in synthesis and research.

Properties

CAS No.

1935447-35-0

Molecular Formula

C8H8BrNO

Molecular Weight

214.06 g/mol

IUPAC Name

1-(6-bromopyridin-2-yl)cyclopropan-1-ol

InChI

InChI=1S/C8H8BrNO/c9-7-3-1-2-6(10-7)8(11)4-5-8/h1-3,11H,4-5H2

InChI Key

UFWLBOHQQRWXPZ-UHFFFAOYSA-N

Canonical SMILES

C1CC1(C2=NC(=CC=C2)Br)O

Purity

95

Origin of Product

United States

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